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Welcome to the technical support center for aminocyclobutane synthesis. This guide is

designed for researchers, medicinal chemists, and process development scientists who are

navigating the complexities of stereocontrol in the formation of these valuable four-membered

rings. Aminocyclobutanes are critical motifs in modern drug discovery, and achieving precise

control over their three-dimensional structure is paramount.

This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-

answer format. We will explore the underlying causes of common stereocontrol issues and

offer field-proven solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Category 1: [2+2] Cycloadditions (e.g., Staudinger
Reaction)
The reaction between a ketene and an imine, known as the Staudinger cycloaddition, is a

cornerstone for synthesizing β-lactams, which are direct precursors to aminocyclobutanes.

However, controlling the cis/trans diastereoselectivity can be a significant challenge.

Question 1: My Staudinger reaction is producing a mixture of cis and trans β-lactam

diastereomers with low selectivity. What are the primary factors controlling this outcome?
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Answer: Poor diastereoselectivity in the Staudinger reaction typically originates from the

stepwise nature of the mechanism, which proceeds through a zwitterionic intermediate.[1][2][3]

The lifetime and rotational freedom of this intermediate before ring closure determine the final

stereochemical outcome.

The generally accepted mechanism involves the nucleophilic attack of the imine nitrogen on

the ketene's central carbon to form a zwitterionic intermediate.[1][4] This intermediate then

undergoes a conrotatory electrocyclization to form the β-lactam ring.[1][4] The stereoselectivity

is a result of the competition between direct, rapid ring closure and the isomerization of the

imine moiety within the zwitterionic intermediate.[2]

Several factors influence this delicate balance:

Imine Isomerization: The initial (E)/(Z) geometry of the imine and its ability to isomerize in

situ can dramatically affect the stereochemical pathway.[1][5]

Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups

on the imine accelerate the direct ring closure, favoring the cis-β-lactam. Conversely,

electron-withdrawing ketene substituents and electron-donating imine substituents can slow

the ring closure, allowing for isomerization and favoring the trans product.[2]

Solvent Polarity: The polarity of the solvent can stabilize the zwitterionic intermediate. Highly

polar solvents may prolong its lifetime, allowing for equilibration and potentially reducing

diastereoselectivity.[6]

Question 2: How can I improve the cis-selectivity of my Staudinger reaction?

Answer: To favor the formation of the cis-β-lactam, the primary strategy is to accelerate the rate

of cyclization relative to bond rotation in the zwitterionic intermediate.

Troubleshooting Protocol: Enhancing cis-Selectivity

Solvent Screen: Begin by systematically lowering the polarity of the reaction solvent.

Nonpolar solvents can destabilize the charge-separated zwitterionic intermediate, promoting

a more concerted-like, rapid ring closure that preserves the initial geometry of the reactants.

[6]
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Actionable Step: Switch from polar solvents like acetonitrile or dichloromethane to less

polar options such as toluene, hexanes, or diethyl ether.

Temperature Optimization: Lowering the reaction temperature can reduce the rate of bond

rotation in the intermediate, kinetically favoring the product from the initial approach.

Actionable Step: Run the reaction at 0 °C, -20 °C, or even -78 °C and monitor the effect on

the diastereomeric ratio (d.r.).

Substituent Modification: If your synthetic route allows, modify the electronic properties of

your substrates.

Actionable Step: Utilize an imine with a stronger electron-withdrawing group (e.g., N-tosyl

or N-triflyl) to increase the electrophilicity of the iminium carbon, thereby accelerating the

final ring-closing step.[3]

Parameter
Condition for Higher cis-
Selectivity

Rationale

Solvent
Low Polarity (e.g., Toluene,

Hexane)

Destabilizes zwitterionic

intermediate, promoting faster

ring closure.[6]

Temperature Low (e.g., -78 °C to 0 °C)
Reduces the rate of bond

rotation in the intermediate.

Imine Substituent
Electron-Withdrawing (e.g., -

Ts, -Tf)

Accelerates intramolecular

nucleophilic attack for ring

closure.[3]

Ketene Substituent Electron-Donating

Accelerates the initial

nucleophilic attack and

subsequent ring closure.[2]
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Initial Observation

Troubleshooting Steps

Desired Outcome

Low Diastereoselectivity
(cis/trans mixture)

Step 1: Lower Solvent Polarity
(e.g., Toluene)

 Rationale: Promote concertedness

Step 2: Decrease Temperature
(e.g., -20°C to -78°C)

 Rationale: Limit bond rotation

Step 3: Add Lewis Acid
(e.g., TiCl4)

 Rationale: Enforce transition state geometry

Improved Diastereoselectivity
(e.g., >95:5 d.r.)

Click to download full resolution via product page

Caption: Troubleshooting workflow for low diastereoselectivity.

Category 2: Photochemical [2+2] Cycloadditions
Photochemical methods offer a powerful, direct route to cyclobutane rings. However, achieving

high enantioselectivity often requires a chiral influence to control the approach of the reacting

partners in the excited state.
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Question 3: I'm using a chiral catalyst for an enantioselective [2+2] photocycloaddition, but the

enantiomeric excess (ee) is poor. What's going wrong?

Answer: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions is a common

issue that can arise from several sources. The fundamental challenge is that the uncatalyzed,

non-selective background reaction can compete effectively with the desired chiral-catalyzed

pathway upon photoirradiation.[6]

Troubleshooting Protocol: Enhancing Enantioselectivity

Verify Catalyst-Substrate Interaction: The chiral catalyst must effectively bind to at least one

of the alkene partners to create a chiral environment. This interaction can be through

hydrogen bonding, Lewis acid coordination, or other non-covalent forces.

Actionable Step: Use NMR titration or other spectroscopic methods to confirm that your

substrate is interacting with the chiral catalyst in the ground state.

Minimize Background Reaction: The uncatalyzed reaction is often a major contributor to

racemic product.

Actionable Step 1: Lower the concentration of the reactants. This will slow down the

bimolecular background reaction rate more significantly than the intramolecularly-disposed

reaction within the catalyst-substrate complex.

Actionable Step 2: Use a light source with a wavelength that is preferentially absorbed by

the catalyst-substrate complex, not the free substrate. This can sometimes be achieved by

using photosensitizers.[7]

Optimize Chiral Catalyst System: The choice of catalyst is critical.

Actionable Step: Screen a library of chiral catalysts (e.g., different chiral ligands for a metal

catalyst, or different hydrogen-bond donors). A recent approach has shown success using

a dual-catalyst system where an iridium catalyst performs an initial asymmetric allylic

etherification, followed by a visible-light-induced [2+2] cycloaddition.[7] This cascade

approach ensures the chirality is set before the photocycloaddition step.

Category 3: Ring Expansion & Contraction Strategies
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Alternative strategies to direct cycloadditions include the expansion of smaller rings (like

aziridines) or the contraction of larger ones (like pyrrolidines).[8][9]

Question 4: I am attempting a one-carbon ring expansion of a chiral aziridine to an

aminocyclobutane (azetidine) derivative, but I'm observing poor chirality transfer and side

products. What is the likely cause?

Answer: Ring expansion of aziridines, often using a carbene source, proceeds through a highly

reactive aziridinium ylide intermediate.[8][10] The stereochemical fidelity and the reaction

outcome depend on controlling the fate of this ylide.

The main challenges are:

Competing Pathways: The aziridinium ylide can undergo undesired pathways, such as a

cheletropic extrusion of an olefin, which competes with the desired[1][8]-Stevens

rearrangement (the ring expansion step).[10][11][12]

Stereochemical Erosion: The[1][8]-Stevens rearrangement can proceed through radical

intermediates. If the radical pair escapes the solvent cage, it can lead to an erosion of

enantiopurity.[11]

Troubleshooting Protocol: Improving Aziridine Ring Expansion

Catalyst Selection is Key: The catalyst must not only generate the carbene but also control

the subsequent rearrangement. Standard copper or rhodium catalysts can be effective, but

often the choice of ligand is crucial.[8]

Actionable Step: Explore biocatalysis. Engineered enzymes, such as cytochrome P450

variants, have shown exceptional ability to control this transformation. They can create a

constrained active site that completely suppresses the cheletropic extrusion and forces a

highly enantioselective[1][8]-Stevens rearrangement (e.g., >99:1 er).[10][12][13]

Substrate Design: The stability of the aziridine and the ylide intermediate is influenced by its

substituents.

Actionable Step: Ensure the nitrogen protecting group is appropriate. Acyl-protected

aziridines often exhibit increased N-nucleophilicity, which can favor the desired ylide
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formation.[10] However, some biocatalysts may have a narrow substrate scope regarding

the N-protecting group.[11]

Reaction Conditions:

Actionable Step: Perform the reaction at low temperatures to minimize side reactions and

potentially improve control over the reactive intermediates.

Reaction Pathway Diagram: Aziridine Ring Expansion

Reaction Pathways

Aziridine + Carbene Source

Aziridinium Ylide
(Key Intermediate)

 Catalyst (e.g., Rh, P411)

[1,2]-Stevens Rearrangement
(Desired Pathway)

 Controlled by Enzyme Active Site

Cheletropic Extrusion
(Side Reaction)

 Uncatalyzed/Poorly Catalyzed Pathway

Chiral Azetidine
(Aminocyclobutane) Olefin + Imine

Click to download full resolution via product page

Caption: Competing pathways in aziridine ring expansion.

Category 4: Stereoselective Reduction of
Cyclobutanone Precursors
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A common and effective route to aminocyclobutanes involves the stereoselective reduction of a

cyclobutanone to a cyclobutanol, followed by conversion of the hydroxyl group to an amine

(e.g., via Mitsunobu reaction or reductive amination). The stereochemistry of the final product is

often set during the initial ketone reduction.

Question 5: My hydride reduction of a 3-substituted cyclobutanone is giving poor

diastereoselectivity. How can I control the approach of the hydride to get the desired alcohol

stereoisomer?

Answer: The stereoselectivity of cyclobutanone reductions is governed by a combination of

steric and electronic factors, often explained by variants of the Felkin-Anh model. The puckered

"butterfly" conformation of the cyclobutane ring creates distinct steric environments for axial

and equatorial attack.[14]

For 3-substituted cyclobutanones, hydride reduction typically yields the cis-alcohol as the major

product, resulting from the hydride attacking the carbonyl from the face opposite to the

substituent (anti-facial attack).[14]

Troubleshooting Protocol: Enhancing Diastereoselectivity of Cyclobutanone Reduction

Choice of Reducing Agent: While many reductions favor the cis product, the steric bulk of the

hydride reagent can influence the selectivity.

Actionable Step: While NaBH₄ is a good starting point, bulkier reagents like L-Selectride®

or K-Selectride® can sometimes offer improved selectivity by amplifying the steric

differentiation between the two faces of the carbonyl. However, studies have shown that

for many 3-substituted cyclobutanones, selectivity is high irrespective of hydride size.[14]

Lower Reaction Temperature: This is one of the most effective and straightforward methods

to enhance selectivity. Lower temperatures increase the energy difference between the

competing transition states, favoring the lower-energy pathway more decisively.

Actionable Step: Decrease the reaction temperature from room temperature to 0 °C, -40

°C, or -78 °C. This has been experimentally proven to enhance the formation of the cis

alcohol.[14]

Solvent Effects: Decreasing solvent polarity can enhance selectivity.[14]
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Actionable Step: Switch from polar protic solvents like methanol or ethanol to less polar

options like THF or diethyl ether.

Enantioselective Reduction: For prochiral cyclobutanones, achieving enantioselectivity

requires a chiral reducing agent.

Actionable Step: Employ a CBS (Corey-Bakshi-Shibata) reduction using a chiral

oxazaborolidine catalyst with BH₃. This method is highly effective for the enantioselective

reduction of various ketones, including cyclobutanones, to furnish chiral alcohols.[15]

Parameter
Condition for Higher cis-
Selectivity

Rationale

Temperature Low (-78 °C)
Maximizes kinetic control by

increasing ΔΔG‡.[14]

Solvent Low Polarity (e.g., THF)

Enhances inherent

stereoelectronic preferences.

[14]

Reagent (Diastereo) NaBH₄, L-Selectride®
Attack is generally favored

from the less hindered face.

Reagent (Enantio) CBS Reduction Catalyst + BH₃

Creates a chiral environment

around the carbonyl for face-

selective attack.[15]

References
Domingo, L. R., et al. (2021). Role of imine isomerization in the stereocontrol of the
Staudinger reaction between ketenes and imines. Organic Chemistry Frontiers.
Durand, D. J., et al. (2018). A Stereoselective [3+1] Ring Expansion for the Synthesis of
Highly-Substituted Methylene Azetidines. Angewandte Chemie.
Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines
via a Highly Enantioselective[1][8]-Stevens Rearrangement. Journal of the American
Chemical Society.
Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines
via a Highly Enantioselective[1][8]-Stevens Rearrangement. Journal of the American
Chemical Society.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8356817/
https://biblio.vub.ac.be/vubirfiles/82912705/article_CBreduction_PURE.pdf
https://biblio.vub.ac.be/vubirfiles/82912705/article_CBreduction_PURE.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8356817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines
via a Highly Enantioselective[1][8]-Stevens Rearrangement. ChemRxiv.
Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines
via a Highly Enantioselective[1][8]-Stevens Rearrangement. ChemRxiv.
Organic Chemistry Portal. Staudinger Synthesis.
Aitken, D. J., et al. (2019). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-
Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic
Chemistry.
Boddaert, T., et al. (2019). Stereocontrolled Preparation of Diversely Tri-Functionalized
Cyclobutanes. The Journal of Organic Chemistry.
Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes
and Cyclobutanones. Molecules.
Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes
and Cyclobutanones. Molecules.
Waser, J., et al. (2013). Stereoselective Fe-catalyzed synthesis of aminocyclobutanes form
(E)-enimides and malonates. Angewandte Chemie.
Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes
and Cyclobutanones. Molecules.
Moody, C. J., et al. (1999). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-
aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.
Forró, E., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate
stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of
Organic Chemistry.
Domingo, L. R., et al. (2021). Role of imine isomerization in the stereocontrol of the
Staudinger reaction between ketenes and imines. Organic Chemistry Frontiers.
Domingo, L. R., et al. (2000). New Insights on the Origins of the Stereocontrol of the
Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal
of Organic Chemistry.
Paul, A., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through
the Staudinger reaction catalyzed by a nucleophile. Scientific Reports.
Wang, C., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and
cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications.
Alemparte, C., et al. (2005). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl
carboxylic acid derivatives. Tetrahedron: Asymmetry.
Ordóñez, M., et al. (2011). Synthesis of Chiral Scaffolds Based on Polyfunctional
Cyclobutane β-Amino Acids. European Journal of Organic Chemistry.
Robert, E. G. L., et al. (2021). Enantioselective synthesis of 1,2-disubstituted
thiocyclobutanes via Michael addition. Chemical Science.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Van Lommel, R., et al. (2019). Stereoselective Reductions of 3-Substituted Cyclobutanones:
A Comparison between Experiment and Theory. The Journal of Organic Chemistry.
You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade
Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American
Chemical Society.
Goudreau, S. R., et al. (2018). Enantioselective Synthesis of Alkylidenecyclobutanones via
Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv.
Zhu, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of
Pyrrolidines. Journal of the American Chemical Society.
Cakmak, M., et al. (2025). Access to unsymmetrical cyclobutanes via template-directed,
diastereocontrolled photochemical [2+2] cycloadditions. ACS Spring 2025.
Forró, E., et al. (2015). Stereoselective syntheses of 3-aminocyclooctanetriols and
halocyclooctanetriols. Beilstein Journal of Organic Chemistry.
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2]
Photocycloaddition Reactions. Chemical Reviews.
Nishimura, J., et al. (2000). Stereocontrol in cyclophane synthesis: a photochemical method
to overlap aromatic rings. Accounts of Chemical Research.
Griesbeck, A. G., et al. (2023). Synthesis of 1,2-diaminotruxinic δ-cyclobutanes by BF3-
controlled [2+2]-photocycloaddition of 5(4H)-oxazolones. Organic & Biomolecular Chemistry.
Frongia, A., et al. (2013). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane
amino acids. Molecules.
Studer, A., et al. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes.
Chemical Science.
Burtoloso, A. C. B., et al. (2021). syn-1,2-Diaminobenzocyclobutenes from [2+2]
cycloaddition of 2-imidazolones with arynes. Chemical Communications.
Wessig, P. (2004). Photochemistry and Applications in Synthesis.
Pascual, S., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of
Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Chemistry - A
European Journal.
Pascual, S., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of
Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Chemistry - A
European Journal.
Gream, E. D., et al. (2021). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine
N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. Organic Letters.
Vilcinskaite, A., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically
co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology.
Mlynarska-Kondysz, M., et al. (2021). Recent Advances in Selected Asymmetric Reactions
Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Other Zinc-Mediated Processes—An Update. Molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Role of imine isomerization in the stereocontrol of the Staudinger reaction between
ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]

2. Staudinger Synthesis [organic-chemistry.org]

3. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger
reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. pdf.benchchem.com [pdf.benchchem.com]

7. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

8. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene
Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

9. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC
[pmc.ncbi.nlm.nih.gov]

10. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly
Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

11. chemrxiv.org [chemrxiv.org]

12. chemrxiv.org [chemrxiv.org]

13. pubs.acs.org [pubs.acs.org]

14. biblio.vub.ac.be [biblio.vub.ac.be]

15. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a
sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Stereocontrol in
Aminocyclobutane Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b037349?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8978721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8978721/
https://www.organic-chemistry.org/namedreactions/staudinger-synthesis.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653035/
https://pubs.acs.org/doi/10.1021/jo0007736
https://www.researchgate.net/publication/357499079_Role_of_imine_isomerization_in_the_stereocontrol_of_the_Staudinger_reaction_between_ketenes_and_imines
https://pdf.benchchem.com/1203/strategies_for_controlling_stereochemistry_in_cyclobutane_synthesis.pdf
https://www.chemistryviews.org/enantioselective-synthesis-of-cyclobutanes/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5693379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5693379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8603356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8603356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9022672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9022672/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/61082258171fc77213ba638e/original/biocatalytic-one-carbon-ring-expansion-of-aziridines-to-azetidines-via-a-highly-enantioselective-1-2-stevens-rearrangement.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/61e0f8c9eab6ef2614e09c12/original/biocatalytic-one-carbon-ring-expansion-of-aziridines-to-azetidines-via-a-highly-enantioselective-1-2-stevens-rearrangement.pdf
https://pubs.acs.org/doi/abs/10.1021/jacs.2c00251
https://biblio.vub.ac.be/vubirfiles/82912705/article_CBreduction_PURE.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8356817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8356817/
https://www.benchchem.com/product/b037349#overcoming-stereocontrol-issues-in-aminocyclobutane-synthesis
https://www.benchchem.com/product/b037349#overcoming-stereocontrol-issues-in-aminocyclobutane-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b037349#overcoming-stereocontrol-issues-in-
aminocyclobutane-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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